4-chloro-2-ethylphthalazin-1-one
Description
4-Chloro-2-ethylphthalazin-1-one is a heterocyclic compound featuring a phthalazine core substituted with a chlorine atom at position 4 and an ethyl group at position 2. Its molecular formula is C₁₀H₉ClN₂O, with a molecular weight of 208.65 g/mol. The ethyl group at position 2 likely enhances lipophilicity compared to smaller substituents (e.g., methyl), influencing solubility and biological interactions.
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-chloro-2-ethylphthalazin-1-one |
InChI |
InChI=1S/C10H9ClN2O/c1-2-13-10(14)8-6-4-3-5-7(8)9(11)12-13/h3-6H,2H2,1H3 |
InChI Key |
PUHCEZOYSNPFEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-ethylphthalazin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-ethylphthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of functionalized phthalazines.
Scientific Research Applications
4-chloro-2-ethylphthalazin-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-ethylphthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituents on the phthalazine ring significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
- Ethyl vs.
- Chlorine Position: The C4-chloro substitution is common in cytotoxic phthalazinones, as seen in derivatives like 4-(4-chlorophenyl)phthalazin-1(2H)-one, which exhibit anticancer activity .
- Bulkier Groups : Compounds with benzyl or piperazinyl substituents (e.g., 2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one) show divergent pharmacological profiles due to steric and electronic effects .
Physicochemical Properties
- Solubility: Ethyl-substituted phthalazinones are expected to have lower aqueous solubility than methyl derivatives but higher than benzyl-substituted analogs .
- Thermal Stability: Chlorine at C4 enhances thermal stability, as seen in related halogenated phthalazinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
